molecular formula C3F9LaO9S3 B104890 Lanthanum(III) trifluoromethanesulfonate CAS No. 52093-26-2

Lanthanum(III) trifluoromethanesulfonate

Cat. No. B104890
CAS RN: 52093-26-2
M. Wt: 586.1 g/mol
InChI Key: WGJJZRVGLPOKQT-UHFFFAOYSA-K
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Patent
US05470896

Procedure details

40 ml of H2O are placed in a 100 ml round-bottomed flask having a magnetic stirrer, and 12.78 g (85 mmol) of trifluoromethanesulfonic acid are weighed in. With stirring, 14.15 g (15 mmol) of lanthanum carbonate are added. The neutral suspension is filtered, and the filtrate is concentrated by evaporation in a rotary evaporator and then dried under a high vacuum. 18.0 g of lanthanum triflate are obtained in the form of a white powder.
Quantity
12.78 g
Type
reactant
Reaction Step One
Quantity
14.15 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:8])([F:7])[S:3]([OH:6])(=[O:5])=[O:4].C(=O)([O-])[O-].[La+3:13].C(=O)([O-])[O-].C(=O)([O-])[O-].[La+3]>O>[O-:6][S:3]([C:2]([F:8])([F:7])[F:1])(=[O:5])=[O:4].[La+3:13].[O-:6][S:3]([C:2]([F:8])([F:7])[F:1])(=[O:5])=[O:4].[O-:6][S:3]([C:2]([F:8])([F:7])[F:1])(=[O:5])=[O:4] |f:1.2.3.4.5,7.8.9.10|

Inputs

Step One
Name
Quantity
12.78 g
Type
reactant
Smiles
FC(S(=O)(=O)O)(F)F
Step Two
Name
Quantity
14.15 g
Type
reactant
Smiles
C([O-])([O-])=O.[La+3].C([O-])([O-])=O.C([O-])([O-])=O.[La+3]
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The neutral suspension is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated by evaporation in a rotary evaporator
CUSTOM
Type
CUSTOM
Details
dried under a high vacuum

Outcomes

Product
Name
Type
product
Smiles
[O-]S(=O)(=O)C(F)(F)F.[La+3].[O-]S(=O)(=O)C(F)(F)F.[O-]S(=O)(=O)C(F)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 18 g
YIELD: CALCULATEDPERCENTYIELD 204.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.